molecular formula C10H18N4O B2420819 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1511463-83-4

1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B2420819
CAS No.: 1511463-83-4
M. Wt: 210.281
InChI Key: JOJTVIXOBGDCQT-UHFFFAOYSA-N
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Description

1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is a complex organic compound that features a pyrazole ring substituted with a morpholine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine typically involves the reaction of 1-methyl-1H-pyrazole with morpholine and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures, usually around 60°C. The product is then isolated by precipitation and recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine
  • N-Methyl-1-[5-methyl-4-(morpholin-4-ylmethyl)isoxazol-3-yl]methanamine

Uniqueness

1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-methyl-5-(morpholin-4-ylmethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-13-10(9(6-11)7-12-13)8-14-2-4-15-5-3-14/h7H,2-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJTVIXOBGDCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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